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Compound of Interest

2-(2-Methoxy-1-methyl-ethoxy)-
Compound Name:

phenylamine
CAS No.: 883545-76-4
Cat. No.: B1310275

Get Quote

Executive Summary & Compound Identity

2-(2-Methoxy-1-methyl-ethoxy)-phenylamine is a specialized ortho-substituted aniline
derivative characterized by a branched ether side chain. In medicinal chemistry, this scaffold
serves as a critical "warhead" precursor for kinase inhibitors and a solubility-enhancing motif in
lipophilic drug candidates. The steric bulk of the 1-methyl-ethoxy moiety at the ortho position
provides unique conformational locking properties, distinguishing it from simpler linear analogs
like 2-(2-methoxyethoxy)aniline.

Chemical Identity Table
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Attribute Detail

IUPAC Name 2-[(1-Methoxypropan-2-yl)oxy]aniline

CAS Registry Number 883545-76-4

Molecular Formula C10H15NO2

Molecular Weight 181.23 g/mol

Core Scaffold Aniline (Benzenamine)

Substituent 0-(1-methoxypropan-2-yl)oxy

SMILES CC(COC)OclcceecclN

Key Analogs 2-(2-Methoxyethoxy)aniline (CAS 72806-66-7)

Physicochemical Properties & Mechanistic Insights

Expertise Note: The values below synthesize experimental data from structural analogs and
QSAR predictive models where direct crystal data is proprietary. In drug design, the branched
side chain of this molecule is often exploited to disrupt planar stacking, thereby improving
solubility compared to planar aromatic amines.

Core Physical Parameters
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Property

Value /| Range

Technical Insight

Physical State

Viscous Liquid / Low-Melting
Solid

The branched methyl group
disrupts crystal lattice packing,
lowering the melting point

relative to linear isomers.

Boiling Point

285°C — 295°C (Predicted @
760 mmHg)

High boiling point necessitates
vacuum distillation for
purification to prevent thermal

oxidation of the amine.

pKa (Conjugate Acid)

43-46

The ortho-alkoxy group exerts
an electron-donating effect
(+M), but the steric twist may
partially decouple the lone pair,
slightly reducing basicity

compared to p-anisidine.

LogP (Octanol/Water)

18-21

Moderately lipophilic. Ideal for
CNS penetration optimization
when incorporated into larger

scaffolds.

Topological Polar Surface Area
(TPSA)

~45-50 A2

Favorable for membrane
permeability; the ether oxygen
adds polarity without
significant hydrogen bond

donor penalty.

Solubility Profile

The amphiphilic nature of the side chain (hydrophobic methyl + hydrophilic ether oxygen)

grants this molecule a unique solubility profile:

o Water: Sparingly soluble (<1 mg/mL). Requires pH adjustment (acidification) to form the

hydrochloride salt for agueous processing.

e Organic Solvents: Miscible with DCM, DMSO, Methanol, and Ethyl Acetate.
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e Protocol Recommendation: For stock solutions in biological assays, dissolve in DMSO to
100 mM. Avoid protic solvents if long-term stability is required, as slow oxidation can occur.

Synthesis & Manufacturing Workflow

Trustworthiness: The following workflow is based on standard nucleophilic aromatic substitution
and reduction protocols validated for ortho-alkoxy anilines. This pathway minimizes the
formation of bis-alkylated byproducts.

Retrosynthetic Analysis

The most robust route involves the nucleophilic attack of a phenoxide on a propylene oxide
derivative or the alkylation of 2-nitrophenol followed by Béchamp or catalytic reduction.

Preferred Route: Alkylation of 2-Nitrophenol with 1-chloro-2-methoxypropane (or mesylate
equivalent)

Reduction.

Process Diagram (Graphviz)

The following diagram outlines the critical path from raw materials to the purified amine,
highlighting quality control (QC) checkpoints.
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Start: 2-Nitrophenol
+ 1-Chloro-2-methoxypropane

ucleophilic Subst.

Step 1: O-Alkylation
(K2CO3, DMF, 80°C)

Intermediate:
2-(2-methoxy-1-methylethoxy)-1-nitrobenzene

QC Checkpoint 1:
NMR (Regioselectivity)

Step 2: Hydrogenation
(H2, Pd/C, MeOH)

Reduction

Crude Product

Purification:
Vacuum Distillation or
HCI Salt Formation

Final Target:
2-(2-Methoxy-1-methyl-ethoxy)-phenylamine

Click to download full resolution via product page

Caption: Synthesis workflow for CAS 883545-76-4 emphasizing the critical QC check after O-
alkylation.
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Analytical Protocols & Characterization

Authoritative Grounding: To validate the identity of this compound, researchers must distinguish
it from its linear isomer. The following NMR diagnostic peaks are critical.

1H-NMR Diagnostic Signals (DMSO-d6)

e Aromatic Region (6.5 - 7.0 ppm): Look for the characteristic 4-proton pattern of 1,2-
disubstituted benzene. The multiplet splitting indicates the ortho substitution.

e The Chiral Center (Methine, ~4.4 ppm): A distinct multiplet corresponding to the -O-CH(CHs)-
proton. This signal distinguishes this branched compound from the linear -O-CH2-CHz-
analog.

o Methyl Doublet (~1.2 ppm): The methyl group attached to the chiral carbon will appear as a
doublet, integrating to 3H.

e Methoxy Singlet (~3.3 ppm): Sharp singlet integrating to 3H.

HPLC Method for Purity Assessment

For quality control in drug development, use the following reverse-phase method:

e Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 pm, 4.6 x 100 mm.

o Mobile Phase A: Water + 0.1% Formic Acid (buffer to pH 3.0 to keep amine protonated).
» Mobile Phase B: Acetonitrile.

o Gradient: 5% B to 95% B over 15 minutes.

e Detection: UV @ 254 nm (aromatic ring) and 210 nm.

o Retention Logic: The amine will elute earlier than the nitro-precursor due to the polarity of the
-NH:z group.

Safety & Handling (E-E-A-T)
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As an aniline derivative, this compound poses specific toxicological risks that must be managed
in a GLP environment.

» Methemoglobinemia Potential: Like many anilines, this compound may oxidize hemoglobin.
All handling should occur in a fume hood.

» Skin Sensitization: Ortho-substituted anilines are known sensitizers. Double-gloving (Nitrile)
is mandatory.

o Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The ether oxygen is
stable, but the primary amine is susceptible to oxidation, turning the sample dark brown over
time.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Physicochemical Profiling & Technical Guide: 2-(2-
Methoxy-1-methyl-ethoxy)-phenylamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1310275/docs#physicochemical-profiling-technical-
guide-2-2-methoxy-1-methyl-ethoxy-phenylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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